

structure-activity relationship (SAR) studies of 3-Ethenyltriazole-4-sulfonamide analogs

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Compound of Interest

Compound Name: 3-Ethenyltriazole-4-sulfonamide

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Structure-Activity Relationship of Triazole-Sulfonamide Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of triazole and sulfonamide moieties has yielded a plethora of molecules with significant therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various triazole-sulfonamide analogs, drawing upon experimental data from recent studies. The aim is to offer a clear, data-driven overview for researchers engaged in the design and development of novel therapeutic agents based on this versatile scaffold.

Comparative Biological Activity of Triazole-Sulfonamide Analogs

The biological activity of triazole-sulfonamide derivatives is profoundly influenced by the nature and position of substituents on both the triazole and the sulfonamide-containing aromatic ring. The following table summarizes the in vitro activity of representative analogs against various biological targets.

Compound ID	Target/Assay	Structure/Substitution	IC50 / Activity	Reference
Series 1: Antifungal/Antibacterial Agents				
Analog 1	Antifungal (various micromycetes)	5-[2-(N-dimethylsulfamoyl)-4,5-dimethoxybenzyl]-4-aryl-1,2,4-triazole-3-thione	Significant activity, superior to bifonazole	[1]
Analog 2	Antibacterial (Gram-negative bacteria)	5-[2-(substituted sulfamoyl)-4,5-dimethoxybenzyl]-4-aryl-1,2,4-triazole-3-thiones	More sensitive than Gram-positive bacteria	[1]
Analog 3	Antibacterial (various strains)	5-phenyl-1-H-1,2,4-triazol-3-thione derivatives	MIC of 200 µg/ml for active compounds	[2]
Series 2: Enzyme Inhibitors				
Analog 4	Carbonic Anhydrase (hCA) IX & XII Inhibitor	4-substituted pyridine-3-sulfonamides with 1,2,3-triazole tail	K _i values down to 137 nM (hCA IX) and 91 nM (hCA XII)	[3]
Analog 5	Acetylcholinesterase (AChE) Inhibitor	Sulfonamides derived from carvacrol	Compound with morpholine substitution was most active	[4]
Analog 6	Urease Inhibitor	4-((3-arylthiazolo[3,4-	YM-2 showed IC50 of 1.90 ±	[5]

		d]isoxazol-5-yl)amino)benzen e sulfonamide	0.02 μ M	
Analog 7	Carbonic Anhydrase (CA) Inhibitor	Sulfonamide-based thiadiazole derivatives	STD 4f (methoxy and Cl groups) showed lowest IC50	[6]
Series 3: Anticancer Agents				
Analog 8	Anticancer (PC3 & Caco-2 cells)	4-iodosulfonamide and 1,2,3-triazole hybrids	Compound 13 effective against PC3, Compound 9 against Caco-2	[7]
Analog 9	Anticancer (various cell lines)	3-amino-1,2,4-triazole with 3-bromophenylamino moiety	Beneficial effect on activity	[8]
Analog 10	Anticancer (MCF-7, Caco2, HepG-2)	Thiadiazole sulfonamides with diazene moiety	Diazene derivative 2 showed IC50 of 1.18 μ M (MCF-7)	

Key Structure-Activity Relationship Insights

The following diagram illustrates the general structure-activity relationships for triazole-sulfonamide analogs based on the available literature. Modifications at different positions (R1, R2, and the linker) significantly impact the biological activity.

Caption: General Structure-Activity Relationships of Triazole-Sulfonamide Analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key assays mentioned in the literature.

In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds is often evaluated using a mycelium growth rate method.^[9]

- **Preparation of Media:** Potato Dextrose Agar (PDA) medium is prepared and autoclaved.
- **Incorporation of Compounds:** The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the molten PDA at a desired final concentration. A control group contains only the solvent.
- **Inoculation:** A mycelial disc of the test fungus is placed at the center of the solidified PDA plate.
- **Incubation:** The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.
- **Measurement:** The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.^[2]

- **Preparation of Inoculum:** Bacterial strains are cultured in a suitable broth medium to a specific turbidity, corresponding to a known cell density.
- **Serial Dilutions:** The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the prepared bacterial suspension.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

- **Determination of MIC:** The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

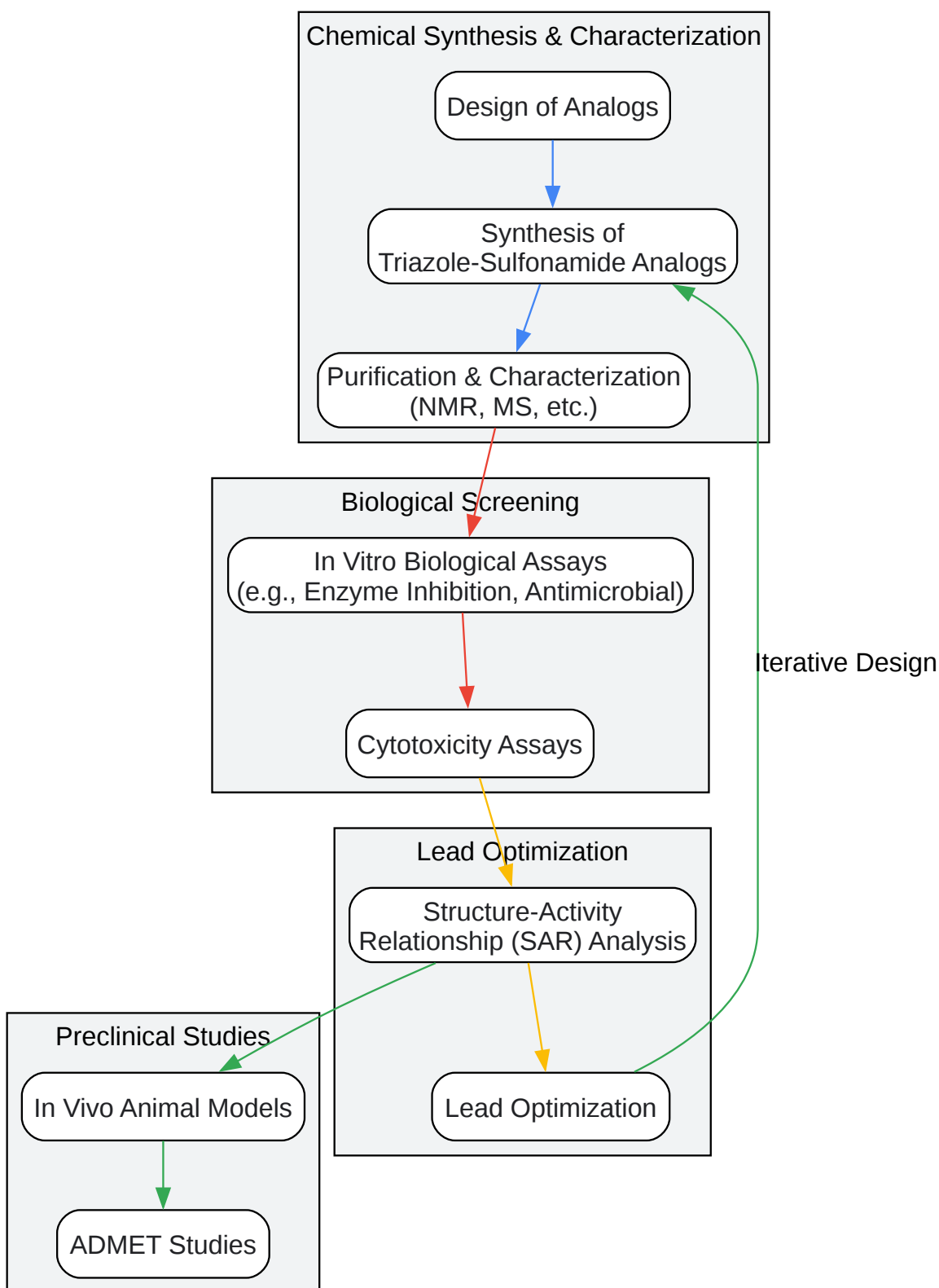
Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrase (CA) isozymes is typically assessed using a stopped-flow CO₂ hydration assay.

- **Enzyme and Substrate Preparation:** A solution of the purified CA isozyme and a CO₂-saturated solution are prepared in a suitable buffer.
- **Assay Procedure:** The enzyme is pre-incubated with the inhibitor for a specific time. The enzyme-inhibitor mixture is then rapidly mixed with the CO₂ solution.
- **Measurement:** The change in pH due to the hydration of CO₂ is monitored over time using a pH indicator. The initial rates of the reaction are determined.
- **Data Analysis:** IC₅₀ values are calculated by plotting the enzyme activity against the inhibitor concentration.

Experimental Workflow for Drug Discovery

The general workflow for the discovery and evaluation of novel triazole-sulfonamide analogs is depicted in the following diagram.



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